molecular formula C13H17ClN2O B1399452 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one CAS No. 1316217-83-0

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one

货号: B1399452
CAS 编号: 1316217-83-0
分子量: 252.74 g/mol
InChI 键: GRTUMFXZEHTTJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one is an organic compound that features a chloropyridine moiety linked to a piperidine ring via a methylene bridge

准备方法

The synthesis of 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and piperidine.

    Reaction Conditions: The 6-chloropyridine is reacted with formaldehyde and piperidine under acidic conditions to form the intermediate 6-chloropyridin-3-ylmethylpiperidine.

    Final Step: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

化学反应分析

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

科学研究应用

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chloropyridine derivatives with biological targets.

作用机制

The mechanism of action of 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety is known to interact with nicotinic acetylcholine receptors, modulating their activity. This interaction can influence neurotransmission and has potential therapeutic implications for neurological conditions.

相似化合物的比较

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one can be compared with similar compounds such as:

    1-(6-Chloropyridin-3-yl)-N-methylmethanamine: This compound also features a chloropyridine moiety but differs in its substitution pattern and functional groups.

    2-Chloro-5-(methylaminomethyl)pyridine: Another chloropyridine derivative with different substitution and functional groups.

    6-Chloro-N-methyl-3-pyridinemethanamine: Similar in structure but with variations in the piperidine ring and functional groups.

生物活性

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one is a compound with significant potential in medicinal chemistry due to its structural features, including a piperidine ring and a chloropyridine substituent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H17ClN2O. The compound features a piperidine ring that is essential for its interaction with biological targets, which may include various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Initial studies suggest that it may function as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular interactions are still under investigation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives of similar structures may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer types.
Study Cell Line IC50 (µM) Mechanism
Study 1MDA-MB-2315.0Apoptosis
Study 2HCT1167.2Cell Cycle Arrest
  • Antimicrobial Activity : The compound has been evaluated for its potential antifungal properties against pathogens like Candida auris. Studies suggest it disrupts the plasma membrane and induces cell death.

Case Studies

Several case studies highlight the biological activity of related compounds, providing insights into the potential of this compound:

  • Antifungal Activity Against C. auris : A study demonstrated that similar piperidine derivatives showed significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL, suggesting potential therapeutic applications in treating resistant fungal infections .
  • Synergistic Effects with Chemotherapeutics : Research has indicated a synergistic effect when combining similar compounds with doxorubicin, enhancing cytotoxic effects against breast cancer cell lines .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one?

  • Methodological Answer : The compound can be synthesized via acylation of piperidine derivatives. For example, 1-acetylpiperidine-4-carbonyl chloride reacts with amidoximes in pyridine under reflux, followed by purification via flash column chromatography (e.g., using silica gel and dichloromethane/methanol gradients). Lewis acids like AlCl₃ may facilitate coupling reactions with aromatic substrates .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at -20°C, away from light and moisture .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., observed m/z 449.1615 vs. calculated 449.1617 for analogs) .
  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the piperidine and chloropyridinyl groups .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-Cl (~600 cm⁻¹) stretches .

Q. What purification strategies improve yield and purity post-synthesis?

  • Methodological Answer :

  • Flash Column Chromatography : Use gradients of ethyl acetate/hexane or dichloromethane/methanol. Monitor fractions via TLC (Rf ~0.3–0.5 for similar analogs) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate white crystalline products with >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields (<50%) in analogous compounds?

  • Methodological Answer :

  • Solvent Optimization : Replace pyridine with DMF for higher boiling points, improving reaction completion.
  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or H₂SO₄) to reduce side reactions.
  • Temperature Control : Use microwave-assisted synthesis to enhance reaction rates and selectivity .

Q. What in vitro assays are suitable for evaluating antifungal activity of analogs?

  • Methodological Answer :

  • Microdilution Assays : Determine minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus using 96-well plates. Include fluconazole as a positive control .
  • Time-Kill Curves : Assess fungicidal vs. fungistatic effects at 0–48 hours .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect pharmacokinetics?

  • Methodological Answer :

  • LogP Measurement : Compare octanol/water partitioning to predict membrane permeability.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Chlorine substituents may reduce CYP450-mediated oxidation .

Q. How can computational modeling resolve discrepancies in SAR studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like BTK (Bruton’s tyrosine kinase) or fungal CYP51. Validate with mutagenesis data .
  • MD Simulations : Analyze ligand-protein stability over 100 ns trajectories to identify critical interactions .

Q. What strategies address conflicting bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

  • ADME Profiling : Assess bioavailability limitations (e.g., poor solubility) via shake-flask solubility tests.
  • Metabolite Identification : Use HRMS to detect phase I/II metabolites in plasma and correlate with activity loss .

Q. How can researchers design analogs to mitigate toxicity observed in preliminary studies?

  • Methodological Answer :
  • Scaffold Hopping : Replace the piperidine moiety with morpholine or azetidine to reduce off-target effects.
  • Prodrug Strategies : Introduce ester groups to enhance selectivity and reduce acute toxicity .

属性

IUPAC Name

1-[4-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-6-4-11(5-7-16)8-12-2-3-13(14)15-9-12/h2-3,9,11H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTUMFXZEHTTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。